molecular formula C7H4BrNS B1380337 7-Bromothieno[2,3-c]pyridine CAS No. 1140240-22-7

7-Bromothieno[2,3-c]pyridine

Cat. No.: B1380337
CAS No.: 1140240-22-7
M. Wt: 214.08 g/mol
InChI Key: STVXAGCPRYSKAZ-UHFFFAOYSA-N
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Description

7-Bromothieno[2,3-c]pyridine is a heterocyclic compound that consists of a thieno ring fused to a pyridine ring with a bromine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential as a building block for drug discovery and development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in the design of kinase inhibitors and other therapeutic agents .

Scientific Research Applications

7-Bromothieno[2,3-c]pyridine has several scientific research applications, including:

Mechanism of Action

While the specific mechanism of action for “7-Bromothieno[2,3-c]pyridine” is not mentioned in the search results, pyridine-based molecules, which include thieno[2,3-c]pyridine, are frequently used in medicinal chemistry . They form secondary interactions with the biological target of interest .

Safety and Hazards

The safety information for “7-Bromothieno[2,3-c]pyridine” includes several hazard statements such as H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The thieno[2,3-c]pyridine scaffold has been identified as a potential starting point for the development of kinase inhibitors . A hit compound bearing the thieno[2,3-c]pyridine moiety was identified in the search for inhibitors of the GRK2 kinase . This could form the basis of a future drug discovery program .

Biochemical Analysis

Biochemical Properties

7-Bromothieno[2,3-c]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is the G protein-coupled receptor kinase 2 (GRK2). By inhibiting GRK2, this compound can modulate the phosphorylation of agonist-occupied β-adrenergic receptors, thereby influencing receptor desensitization and internalization . Additionally, this compound has been shown to interact with other kinases, such as cyclin-dependent kinase 8 (CDK8) and B-Raf kinase, through hydrogen bond interactions with the hinge region of these proteins . These interactions highlight the potential of this compound as a versatile inhibitor in kinase-related biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting GRK2, this compound can alter the signaling dynamics of G protein-coupled receptors, leading to changes in downstream signaling cascades . Furthermore, the inhibition of kinases such as CDK8 and B-Raf by this compound can result in altered gene expression profiles and metabolic shifts within cells . These cellular effects underscore the potential of this compound in modulating key biochemical pathways and cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. The compound’s bromine atom and heterocyclic structure enable it to form hydrogen bonds and hydrophobic interactions with the active sites of target enzymes. For example, in the case of GRK2 inhibition, this compound binds to the kinase domain, preventing the phosphorylation of β-adrenergic receptors . Similarly, its interactions with CDK8 and B-Raf involve binding to the ATP-binding pocket, thereby inhibiting their kinase activity . These molecular interactions highlight the specificity and potency of this compound as an enzyme inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard storage conditions and retains its inhibitory activity over extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy . In vitro and in vivo studies have also demonstrated that the long-term application of this compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential toxicity. Animal studies have also revealed that the compound’s pharmacokinetics and biodistribution are dose-dependent, with higher doses leading to increased accumulation in specific tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can influence the compound’s bioavailability and activity within the body. Additionally, this compound has been shown to affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These effects on metabolic pathways underscore the compound’s potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux across cellular membranes . Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize predominantly in the cytoplasm, with specific accumulation in the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. Within the endoplasmic reticulum, this compound can modulate protein folding and trafficking, while in the mitochondria, it can influence metabolic processes and energy production . These subcellular effects highlight the multifaceted role of this compound in cellular biochemistry.

Preparation Methods

The synthesis of 7-Bromothieno[2,3-c]pyridine typically involves the bromination of thieno[2,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often use similar brominating agents and catalysts but are optimized for large-scale production .

Chemical Reactions Analysis

7-Bromothieno[2,3-c]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium reagent can yield a variety of substituted thieno[2,3-c]pyridine derivatives .

Comparison with Similar Compounds

7-Bromothieno[2,3-c]pyridine can be compared with other similar compounds, such as:

    Thieno[2,3-c]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    7-Chlorothieno[2,3-c]pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    7-Iodothieno[2,3-c]pyridine:

The uniqueness of this compound lies in its bromine atom, which provides a balance between reactivity and stability, making it a versatile building block for various chemical and biological applications .

Properties

IUPAC Name

7-bromothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVXAGCPRYSKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140240-22-7
Record name 7-bromothieno[2,3-c]pyridine
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